(3R)-1-(4-aminophenyl)pyrrolidin-3-ol
Description
(3R)-1-(4-Aminophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 4-aminophenyl substituent at the nitrogen atom of the pyrrolidine ring and a hydroxyl group at the (3R)-position. This compound is of interest due to its structural motifs, which are common in bioactive molecules targeting enzymes, receptors, or pathogens.
Properties
CAS No. |
757933-31-6 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
a) 4-Aminophenyl vs. Methoxyphenylamino Groups
The crystalline form of (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol () replaces the 4-aminophenyl group with a methoxyphenylamino substituent. The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration, but the bulkier triazine-pyrrolo moiety could reduce binding specificity compared to the simpler pyrrolidine scaffold .
b) 4-Aminophenyl vs. Trifluoromethylphenyl
1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol () introduces a trifluoromethyl group, which increases electron-withdrawing effects and metabolic stability. However, the CF₃ group may sterically hinder interactions with hydrophilic binding pockets compared to the unsubstituted 4-aminophenyl group .
c) Role of the Amino Group in Chalcone Analogues
In chalcone derivatives (), the 4-aminophenyl group facilitates electrostatic interactions with enzymes like PfFd-PfFNR, achieving up to 50% inhibition. This suggests that the amino group in (3R)-1-(4-aminophenyl)pyrrolidin-3-ol may similarly enhance target binding .
Modifications to the Pyrrolidine Ring
a) Phenylethyl vs. Azetidinyl Substituents
(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol () replaces the 4-aminophenyl group with a smaller azetidine ring. The reduced ring size increases strain but may improve solubility (142.2 g/mol molecular weight) compared to bulkier aromatic substituents .
b) Chloroethyl Substituent
(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride () introduces a chloroethyl group, enhancing reactivity for alkylation reactions. However, the chlorine atom raises toxicity concerns, limiting therapeutic applications compared to the safer amino group .
c) Tosyl-Protected Analogues
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol () includes a tosyl (p-toluenesulfonyl) group, which improves stability during synthesis but may reduce bioavailability due to increased molecular weight (342.4 g/mol) .
Stereochemical Influences
Compounds 1a and 1b () demonstrate the critical role of stereochemistry. The (3R)-enantiomer (1b) showed distinct biological activity compared to the (3S)-form (1a), underscoring the importance of the (3R)-configuration in this compound for target selectivity .
Heterocyclic Additions
Analogues like (3R,5S)-5-[3-(2-chloro-4-fluoro-benzyl)-1,2,4-oxadiazol-5-yl]-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol () incorporate oxadiazole and imidazole rings.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| This compound | 194.24 | 4-Aminophenyl, (3R)-OH | 1.2 |
| 1-(4-Amino-2-(CF₃)phenyl)pyrrolidin-3-ol | 246.23 | 4-Amino-2-CF₃-phenyl | 2.8 |
| (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | 142.20 | Azetidinyl | -0.5 |
| (3R)-1-(2-chloroethyl)pyrrolidin-3-ol | 186.08 | Chloroethyl | 1.5 |
Research Findings and Implications
- The 4-aminophenyl group enhances electrostatic interactions, as seen in chalcone inhibitors .
- Stereochemistry at the 3-position critically influences activity, favoring the (3R)-configuration .
- Bulkier substituents (e.g., methoxyphenylamino) improve crystallinity but may reduce target affinity .
- Halogenated derivatives (e.g., chloroethyl) offer synthetic versatility but pose toxicity risks .
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